![molecular formula C11H10FNO3 B4389413 1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione](/img/structure/B4389413.png)
1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione
Overview
Description
1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as FPOP and has been found to possess unique properties that make it a promising candidate for various laboratory experiments.
Mechanism of Action
FPOP is a small molecule that can react with amino acid residues in proteins, leading to the formation of covalent bonds. This covalent modification can be used to study protein structure and interactions. FPOP can also be used to selectively modify specific amino acid residues in proteins, providing a powerful tool for studying protein function.
Biochemical and Physiological Effects
FPOP has been found to have minimal effects on the biochemical and physiological properties of proteins. It has been shown to be non-toxic and non-immunogenic, making it a safe and effective tool for studying protein structure and function.
Advantages and Limitations for Lab Experiments
One of the major advantages of FPOP is its ability to selectively modify specific amino acid residues in proteins. This allows for precise control over the modification of proteins, providing a powerful tool for studying protein function. FPOP is also relatively easy to synthesize and has been shown to be non-toxic and non-immunogenic.
One limitation of FPOP is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, FPOP can be difficult to work with due to its reactivity and sensitivity to pH and temperature.
Future Directions
There are several potential future directions for the use of FPOP in scientific research. One area of interest is the development of new methods for using FPOP to study protein structure and interactions. Additionally, FPOP could be used in combination with other techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to gain a more comprehensive understanding of protein structure and function.
Conclusion
In conclusion, 1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione (FPOP) is a promising chemical compound that has gained significant attention in scientific research. Its unique properties make it a valuable tool for studying protein structure and function. While there are limitations to its use, FPOP has the potential to contribute to significant advancements in the field of scientific research.
Scientific Research Applications
FPOP has been extensively studied for its potential applications in various scientific research fields. It has been used as a cross-linking agent in mass spectrometry-based proteomics to identify protein-protein interactions. FPOP has also been used as a probe to study protein structure and dynamics through hydrogen-deuterium exchange mass spectrometry.
properties
IUPAC Name |
1-[(4-fluorophenyl)methoxy]pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-9-3-1-8(2-4-9)7-16-13-10(14)5-6-11(13)15/h1-4H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBLURRNMUEANX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.